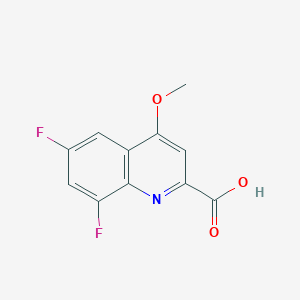
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid
説明
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptors, subtypes AMPA and KA. It has a molecular weight of 239.18 .
Molecular Structure Analysis
The IUPAC name for this compound is 6,8-difluoro-4-methoxy-2-quinolinecarboxylic acid. The InChI Code is 1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.18 . It should be stored at a temperature of 28°C .科学的研究の応用
Chemical Isolation from Plants
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, a type of quinoline-2-carboxylic acid, has been isolated from plant species such as Ephedra. This isolation emphasizes the compound's natural occurrence and potential for various applications in botanical and chemical studies (Starratt & Caveney, 1996).
Synthesis and Antibacterial Activity
The synthesis of 6,8-difluoro analogs of quinoline-2-carboxylic acids has shown promising antibacterial activities. These compounds, including 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, have been synthesized and evaluated for their effectiveness against bacterial infections, demonstrating their potential in the development of new antibacterial agents (Sheu et al., 1998).
Photophysical Properties
Quinolone derivatives, including 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid, have been studied for their photophysical properties. These studies are crucial for understanding the behavior of these compounds under different light conditions, which is important for their application in photochemistry and fluorescence imaging (Khoza et al., 2012).
Fluorescence Applications
The compound has been used in the development of novel fluorophores, which are substances that can re-emit light upon light excitation. These fluorophores are valuable in biomedical analysis due to their strong fluorescence in a wide range of pH levels, making them ideal for various diagnostic and research applications (Hirano et al., 2004).
Synthesis for Therapeutic Agents
6,8-Difluoroquinolones, including the methoxy variant, have been synthesized and evaluated for their potential as therapeutic agents. The exploration of their structure-activity relationships provides insights into how they can be more effectively used in medical treatments (Miyamoto et al., 1990).
Safety And Hazards
特性
IUPAC Name |
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSICSKYHTPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)
![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)
![1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1396306.png)
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1396309.png)
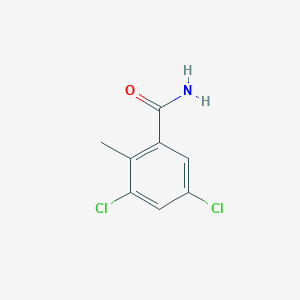
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)
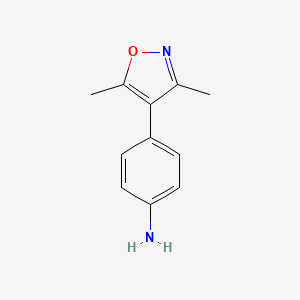
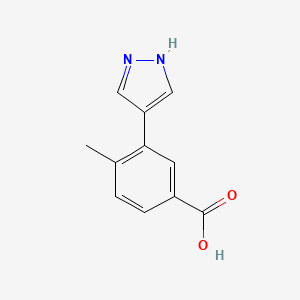
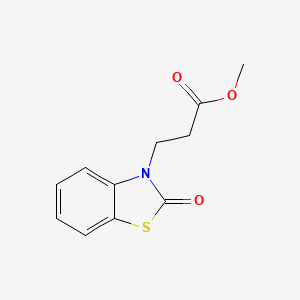
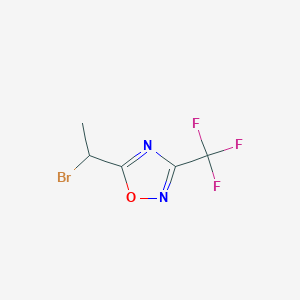
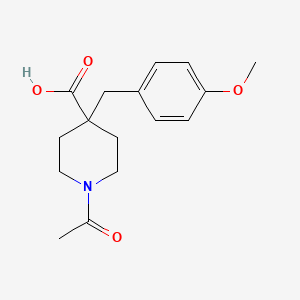
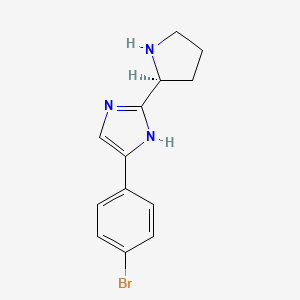
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)